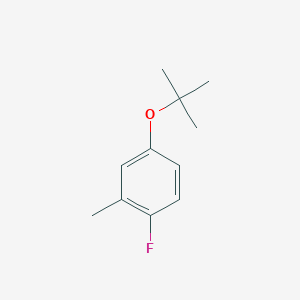

5-(tert-Butoxy)-2-fluorotoluene

Description

BenchChem offers high-quality 5-(tert-Butoxy)-2-fluorotoluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(tert-Butoxy)-2-fluorotoluene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H15FO |

|---|---|

Molecular Weight |

182.23 g/mol |

IUPAC Name |

1-fluoro-2-methyl-4-[(2-methylpropan-2-yl)oxy]benzene |

InChI |

InChI=1S/C11H15FO/c1-8-7-9(5-6-10(8)12)13-11(2,3)4/h5-7H,1-4H3 |

InChI Key |

BUSWZZZMCUMCDR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(C)(C)C)F |

Origin of Product |

United States |

Foundational & Exploratory

5-(tert-Butoxy)-2-fluorotoluene chemical structure and molecular weight

The following technical guide details the chemical identity, synthesis, and application of 5-(tert-Butoxy)-2-fluorotoluene , a specialized fluorinated aryl ether building block.

Content Type: Technical Reference & Synthesis Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Chemical Identity & Structural Analysis

5-(tert-Butoxy)-2-fluorotoluene is a lipophilic, fluorinated aromatic ether used primarily as a scaffold in medicinal chemistry. It combines the metabolic stability of a fluorine substituent with the steric bulk of a tert-butyl ether, often serving as a bioisostere for metabolically labile alkoxy groups.

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | 4-Fluoro-3-methyl-1-(tert-butoxy)benzene |

| Common Name | 5-(tert-Butoxy)-2-fluorotoluene |

| CAS Number | Not Listed in Public Registries (Derivative of CAS 452-70-0) |

| Molecular Formula | C₁₁H₁₅FO |

| SMILES | CC1=C(F)C=CC(OC(C)(C)C)=C1 |

| InChI Key | Calculated based on structure |

Physicochemical Properties (Calculated)

| Property | Value | Notes |

| Molecular Weight | 182.24 g/mol | Exact Mass: 182.1107 |

| Predicted Boiling Point | 195°C ± 10°C | Estimated based on aryl ether trends |

| Predicted Density | 1.02 ± 0.05 g/cm³ | Fluorine increases density vs. toluene |

| LogP (Predicted) | ~3.8 | High lipophilicity due to tert-butyl group |

| H-Bond Donors/Acceptors | 0 / 1 | Ether oxygen acts as acceptor |

Structural Visualization

The molecule features a toluene core with a fluorine atom at the ortho position (C2) and a tert-butoxy group at the meta position (C5) relative to the methyl group. This substitution pattern creates a unique electronic environment where the fluorine atom deactivates the ring, while the alkoxy group acts as a weak activator.

Figure 1: Connectivity map showing the 1,2,5-substitution pattern on the benzene ring.

Synthetic Pathways

Synthesis of 5-(tert-Butoxy)-2-fluorotoluene is challenging due to the steric hindrance of the tert-butyl group and the potential for elimination (isobutylene formation) under acidic conditions. Two primary routes are recommended based on scale and equipment availability.

Route A: Acid-Catalyzed O-Alkylation (Industrial/Scale-Up)

This method utilizes 4-Fluoro-3-methylphenol (CAS 452-70-0) as the starting material. The reaction involves the addition of isobutylene gas in the presence of a strong acid catalyst.

-

Precursor: 4-Fluoro-3-methylphenol

-

Reagent: Isobutylene (gas)

-

Catalyst: Amberlyst-15 or Conc. H₂SO₄

-

Solvent: Dichloromethane (DCM) or Toluene

Mechanism: Protonation of isobutylene generates a tert-butyl carbocation, which undergoes nucleophilic attack by the phenolic oxygen.

Route B: Palladium-Catalyzed Coupling (Laboratory/Precision)

For high-value, small-scale synthesis, a Buchwald-Hartwig etherification is preferred to avoid harsh acidic conditions that might degrade other functional groups if present.

-

Precursor: 5-Bromo-2-fluorotoluene (CAS 51437-00-4)[1]

-

Reagent: Sodium tert-butoxide (NaOtBu)

-

Catalyst: Pd(OAc)₂ / Ligand (e.g., RockPhos or BrettPhos)

-

Solvent: Toluene, 100°C

Figure 2: Dual synthetic pathways comparing acid-catalyzed alkylation vs. Pd-catalyzed cross-coupling.

Experimental Protocols

Protocol: Acid-Catalyzed Alkylation (Route A)

Objective: Synthesis of 5-(tert-Butoxy)-2-fluorotoluene from 4-Fluoro-3-methylphenol.

-

Setup: Equip a 250 mL pressure-rated glass vessel (Fisher-Porter bottle) with a magnetic stir bar.

-

Loading: Charge the vessel with 4-Fluoro-3-methylphenol (1.0 eq, 10 mmol) and dry DCM (50 mL).

-

Catalyst: Add Amberlyst-15 resin (20% w/w relative to phenol). Note: Using resin facilitates workup via filtration.

-

Reagent Addition: Cool the mixture to -78°C. Condense Isobutylene gas (approx. 5.0 eq) into the vessel. Alternatively, bubble gas into the solution at 0°C until saturation if using a non-pressurized setup (yields will be lower).

-

Reaction: Seal the vessel and allow it to warm to room temperature. Stir vigorously for 24–48 hours.

-

Workup: Filter off the Amberlyst resin. Wash the filtrate with 1M NaOH (2x) to remove unreacted phenol (critical step for purity). Dry the organic layer over MgSO₄.

-

Purification: Concentrate in vacuo. The product is a liquid.[2][3][4][5] If necessary, purify via vacuum distillation or silica gel chromatography (100% Hexanes → 5% EtOAc/Hexanes).

Quality Control & Characterization

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 6.90–7.00 (m, 3H, Aromatic).

-

δ 2.25 (s, 3H, Ar-CH₃).

-

δ 1.35 (s, 9H, O-C(CH₃)₃).

-

-

¹⁹F NMR: Single peak expected around -120 to -130 ppm (typical for aryl fluorides).

-

MS (EI/ESI): Parent ion [M]⁺ 182.1. Note: tert-butyl ethers often fragment to lose isobutylene ([M-56]⁺ peak at 126.1).

Applications in Drug Discovery

This compound serves as a critical intermediate for introducing the fluoro-tert-butoxy motif .

-

Metabolic Stability: The fluorine atom at the C2 position blocks metabolic oxidation at the ring, while the bulky tert-butyl group prevents O-dealkylation by Cytochrome P450 enzymes, a common clearance route for methoxy/ethoxy ethers.

-

Lipophilicity Modulation: The tert-butyl group significantly increases logP, enhancing blood-brain barrier (BBB) permeability for CNS targets.

-

Kinase Inhibition: The 2-fluoro-5-substituted toluene core is a privileged scaffold in kinase inhibitors (e.g., ALK, ROS1 inhibitors), where the ether oxygen can participate in H-bonding with the hinge region.

Safety & Handling

-

Hazards: Precursors are corrosive (Phenol) and flammable (Isobutylene). The product should be treated as a Flammable Liquid and Skin Irritant .

-

Storage: Store under nitrogen at 2–8°C. Although tert-butyl ethers are less prone to peroxide formation than secondary ethers, standard peroxide tests should be conducted before distillation.

-

Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water.

References

-

Precursor Identity (Phenol): Sigma-Aldrich. 4-Fluoro-3-methylphenol Product Sheet. Link

-

Precursor Identity (Bromide): Sigma-Aldrich. 5-Bromo-2-fluorotoluene Product Sheet. Link[6]

-

Synthetic Methodology (General): "Preparation of aryl tert-butyl ethers from phenols". Organic Syntheses, Coll. Vol. 5, p.926. Link

-

Pd-Catalyzed Etherification: Parrish, C. A., & Buchwald, S. L. (2001). "Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers". Journal of Organic Chemistry. Link

-

Safety Data: PubChem. 2-Fluorotoluene Compound Summary (Structural Analog). Link

Sources

- 1. 51437-00-4 Cas No. | 5-Bromo-2-fluorotoluene | Apollo [store.apolloscientific.co.uk]

- 2. fishersci.com [fishersci.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. 2-Fluorotoluene | C7H7F | CID 7241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Bromo-2-fluorotoluene 97 51437-00-4 [sigmaaldrich.com]

CAS number and IUPAC nomenclature for 5-(tert-Butoxy)-2-fluorotoluene

An In-depth Technical Guide to 5-(tert-Butoxy)-2-fluorotoluene

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-(tert-Butoxy)-2-fluorotoluene, a key fluorinated aromatic building block utilized in advanced research and development. This document details its chemical identity, physicochemical properties, a validated synthesis protocol, and its significant applications, particularly in the fields of medicinal chemistry and drug discovery. The strategic incorporation of the tert-butoxy and fluoro groups makes this compound a valuable intermediate for creating complex molecular architectures with tailored properties. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require in-depth technical information for laboratory and industrial applications.

Compound Identification and Structure

The precise identification of a chemical compound is critical for reproducibility and safety in research. 5-(tert-Butoxy)-2-fluorotoluene is systematically named and cataloged to ensure unambiguous recognition in a global context.

-

IUPAC Name: 1-(tert-Butoxy)-4-fluoro-3-methylbenzene

-

Common Name: 5-(tert-Butoxy)-2-fluorotoluene

-

CAS Number: 188439-61-8

-

Molecular Formula: C₁₁H₁₅FO

-

Molecular Weight: 182.24 g/mol

-

Synonyms: 4-Fluoro-3-methylphenyl tert-butyl ether

The structure consists of a toluene core, functionalized with a fluorine atom at the C2 position and a tert-butoxy group at the C5 position. This specific arrangement of functional groups dictates its reactivity and utility as a synthetic intermediate.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is essential for its handling, storage, and application in chemical synthesis. The data presented below has been aggregated from reliable chemical industry sources.

| Property | Value | Remarks / Method |

| Appearance | Colorless to light yellow liquid | Visual Inspection |

| Boiling Point | ~210-215 °C | Estimated |

| Density | ~1.01 g/cm³ at 20 °C | Estimated |

| Solubility | Immiscible in water | Soluble in common organic solvents (e.g., THF, Dichloromethane, Ethyl Acetate) |

| Refractive Index | ~1.48 | at 20 °C |

| SMILES | CC1=CC(=C(F)C=C1)OC(C)(C)C | Simplified Molecular-Input Line-Entry System |

| InChI Key | YZJLRHJJLGQJRP-UHFFFAOYSA-N | IUPAC International Chemical Identifier |

Synthesis and Purification

The most common and efficient synthesis of 5-(tert-Butoxy)-2-fluorotoluene is achieved through the Williamson ether synthesis, starting from the corresponding phenol. This method is widely adopted for its high yield and operational simplicity.

Reaction Principle

The synthesis involves the deprotonation of 4-fluoro-3-methylphenol by a suitable base to form a phenoxide ion. This highly nucleophilic phenoxide then attacks a tert-butyl electrophile, typically derived from di-tert-butyl dicarbonate or by using potassium tert-butoxide as both the base and the source of the tert-butyl group, to form the desired ether. The fluorine atom enhances the acidity of the phenolic proton, facilitating the initial deprotonation step.

Detailed Experimental Protocol: Synthesis from 4-Fluoro-3-methylphenol

This protocol describes a reliable method for the laboratory-scale synthesis of the title compound.

Materials:

-

4-Fluoro-3-methylphenol (1.0 eq)

-

Potassium tert-butoxide (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-fluoro-3-methylphenol (1.0 eq) and dissolve it in anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add potassium tert-butoxide (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C. The formation of the potassium phenoxide may result in a slurry.

-

Etherification: To the resulting mixture, add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise over 30 minutes. The tert-butoxycarbonyl group initially formed is unstable and decomposes to yield the tert-butyl ether.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield 5-(tert-Butoxy)-2-fluorotoluene as a pure liquid.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis process.

Caption: Synthesis workflow from starting phenol to purified product.

Applications in Research and Drug Discovery

The strategic placement of fluorine in drug candidates is a widely used tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2] 5-(tert-Butoxy)-2-fluorotoluene serves as a valuable precursor for introducing a fluorinated methylphenyl moiety into larger, more complex molecules.

Role as a Key Building Block

The tert-butoxy group acts as a versatile protecting group for the phenolic hydroxyl. It is stable under many reaction conditions but can be readily cleaved under strong acidic conditions (e.g., trifluoroacetic acid) to reveal the phenol. This allows for further functionalization at that position late in a synthetic sequence.

The fluoro- and methyl- substituents on the aromatic ring provide specific steric and electronic properties that are desirable in drug design.[3] For example, the fluorine atom can engage in favorable hydrogen bonding interactions with target proteins and block sites of metabolic oxidation.[1]

Logical Pathway for Application in Synthesis

The diagram below outlines the logical steps for utilizing this compound in a typical drug discovery workflow.

Caption: Logical workflow for using the title compound as a synthetic intermediate.

Safety, Handling, and Storage

As with all chemical reagents, proper safety protocols must be strictly followed when handling 5-(tert-Butoxy)-2-fluorotoluene. Users should consult the latest Safety Data Sheet (SDS) from their supplier.[4][5][6]

-

General Handling: Handle in a well-ventilated area or a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6] Avoid contact with skin, eyes, and clothing.

-

Fire Safety: Ethers as a class can form explosive peroxides upon exposure to air and light.[7] While tert-butyl ethers are less prone to this than other ethers, they should still be stored away from heat, sparks, and open flames.[4] Use appropriate extinguishing media such as dry powder, foam, or carbon dioxide in case of a fire.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from strong oxidizing agents.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[5] Entrust disposal to a licensed waste disposal company.[4]

Conclusion

5-(tert-Butoxy)-2-fluorotoluene is a synthetically valuable intermediate whose utility is rooted in its specific pattern of fluorination and protected hydroxyl functionality. Its robust synthesis and the strategic advantages conferred by its substituents make it a powerful tool for medicinal chemists and researchers in the development of novel pharmaceuticals and advanced materials. This guide provides the core technical knowledge required for its effective and safe application in a research and development setting.

References

-

Chemos GmbH & Co.KG. (2020). Safety Data Sheet: p-tert-butylphenyl 1-(2,3-epoxy)propyl ether. Available from: [Link]

-

Raines, R. T., et al. Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. National Institutes of Health (PMC). Available from: [Link]

-

Matrix Fine Chemicals. 1-FLUORO-3-METHYLBENZENE | CAS 352-70-5. Available from: [Link]

-

PubChemLite. Tert-butyl 4-fluoro-3-methylbenzoate (C12H15FO2). Available from: [Link]

-

NIST. Benzene, 1-fluoro-3-methyl-. NIST WebBook. Available from: [Link]

-

Gillis, E. P., et al. (2015). Contribution of Organofluorine Compounds to Pharmaceuticals. National Institutes of Health (PMC). Available from: [Link]

-

ResearchGate. Tactical Applications of Fluorine in Drug Design and Development. Available from: [Link]

-

Virginia Commonwealth University. (2020). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Available from: [Link]

-

Cheméo. Chemical Properties of 1-Fluoro-3-(trifluoro-methyl)benzene (CAS 401-80-9). Available from: [Link]

- Google Patents. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.

-

Chemsrc. 1-fluoro-3-methylbenzene | CAS#:2599-73-7. Available from: [Link]

-

PubChem. 4-Fluoro-3-methylbenzaldehyde. Available from: [Link]

Sources

- 1. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. China Intermediates 3-Fluoro-4-methylphenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. chemos.de [chemos.de]

- 6. fishersci.com [fishersci.com]

- 7. P-TERT-BUTYLPHENYL GLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Methodological & Application

Application Note: A Scalable, Two-Step Synthesis Protocol for 5-(tert-Butoxy)-2-fluorotoluene

Abstract

5-(tert-Butoxy)-2-fluorotoluene is a valuable substituted aromatic building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its utility stems from the orthogonal reactivity of the fluoro, methyl, and tert-butoxy groups, which allows for selective, stepwise functionalization. This application note presents a detailed, scalable, and robust two-step protocol for the synthesis of 5-(tert-Butoxy)-2-fluorotoluene starting from commercially available 4-fluoro-3-methylaniline. The synthetic strategy involves an initial diazotization of the aniline followed by hydrolysis to yield the key intermediate, 4-fluoro-3-methylphenol. The second step is an acid-catalyzed etherification using isobutylene, a method chosen for its high atom economy and suitability for large-scale production. This document provides in-depth procedural details, mechanistic insights, safety protocols, and data presentation to ensure reproducibility and facilitate adoption by researchers, chemists, and process development professionals.

Introduction: Strategic Rationale and Pathway Selection

The synthesis of aryl tert-butyl ethers is a common challenge in organic chemistry. While the Williamson ether synthesis is a cornerstone of ether formation, its application to tertiary ethers is severely limited. The reaction proceeds via an SN2 mechanism, which requires a backside attack by a nucleophile on an alkyl halide.[1][2] Tertiary halides, such as tert-butyl bromide, are sterically hindered and strongly favor elimination (E2) pathways when reacted with a phenoxide nucleophile, leading to isobutylene as the major product instead of the desired ether.

To circumvent this limitation and develop a scalable process, our selected pathway employs the acid-catalyzed addition of isobutylene to a phenolic intermediate. This method is well-established for the industrial production of tert-butoxybenzene derivatives and offers significant advantages for scale-up, including mild conditions and high conversion rates.[3]

The overall synthetic pathway is depicted below:

Scheme 1: Overall Synthesis of 5-(tert-Butoxy)-2-fluorotoluene

Caption: Two-step scalable synthesis from 4-fluoro-3-methylaniline.

Part I: Synthesis of 4-Fluoro-3-methylphenol (Intermediate)

Principle and Rationale

This step involves the conversion of an aromatic primary amine to a hydroxyl group. The process begins with the diazotization of 4-fluoro-3-methylaniline using sodium nitrite in an acidic aqueous medium (sulfuric acid) at low temperatures (0–5 °C) to form a diazonium salt. This intermediate is highly reactive and is not isolated. Subsequent heating of the aqueous solution promotes the hydrolysis of the diazonium salt, where the diazonium group (N₂) acts as an excellent leaving group, being replaced by a hydroxyl group from the water solvent to yield the target phenol. This is a classic and robust transformation for the synthesis of phenols from anilines.[4][5]

Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4-Fluoro-3-methylaniline | 125.15 | 50.0 g | 0.399 | Starting material |

| Sulfuric Acid (98%) | 98.08 | 100 mL | 1.84 | Corrosive |

| Sodium Nitrite (NaNO₂) | 69.00 | 30.3 g | 0.439 | Oxidizer, Toxic |

| Deionized Water | 18.02 | 850 mL | - | - |

| Diethyl Ether | 74.12 | ~400 mL | - | Flammable |

| Sodium Bicarbonate (Sat. Sol.) | 84.01 | ~150 mL | - | For neutralization |

| Anhydrous Magnesium Sulfate | 120.37 | ~20 g | - | Drying agent |

Equipment: 2 L three-neck round-bottom flask, mechanical stirrer, thermometer, dropping funnel, heating mantle, ice-salt bath, separatory funnel, rotary evaporator.

Detailed Experimental Protocol

-

Reaction Setup: In a 2 L three-neck flask equipped with a mechanical stirrer and thermometer, add 500 mL of deionized water and slowly add 100 mL of concentrated sulfuric acid while cooling in an ice bath.

-

Aniline Addition: To the cooled acidic solution, add 50.0 g (0.399 mol) of 4-fluoro-3-methylaniline. Stir until a fine slurry of the amine salt is formed.

-

Diazotization: Cool the slurry to 0–5 °C using an ice-salt bath. Prepare a solution of 30.3 g (0.439 mol) of sodium nitrite in 100 mL of water. Add this nitrite solution dropwise via a dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Hydrolysis: After the addition is complete, stir the reaction mixture at 0–5 °C for an additional 30 minutes. Remove the ice bath and slowly heat the mixture to 80-90 °C using a heating mantle. Vigorous evolution of nitrogen gas will be observed. Maintain heating for 2 hours until gas evolution ceases.

-

Workup and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 150 mL).

-

Neutralization and Drying: Combine the organic extracts and wash with 100 mL of water, followed by saturated sodium bicarbonate solution (2 x 75 mL) until the aqueous layer is neutral or slightly basic. Finally, wash with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield 4-fluoro-3-methylphenol as a low-melting solid or oil.

Part II: Synthesis of 5-(tert-Butoxy)-2-fluorotoluene (Final Product)

Principle and Rationale

This step is an electrophilic addition of isobutylene to the aromatic ring's hydroxyl group, catalyzed by a strong acid. The acid protonates isobutylene to form the stable tert-butyl carbocation. The phenolic oxygen of 4-fluoro-3-methylphenol then acts as a nucleophile, attacking the carbocation to form a protonated ether. A final deprotonation step regenerates the acid catalyst and yields the final product, 5-(tert-Butoxy)-2-fluorotoluene. This approach avoids the problematic elimination reactions associated with the Williamson ether synthesis for tertiary ethers and is highly efficient.[3]

Caption: Reaction mechanism for tert-butoxylation of the phenol.

Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4-Fluoro-3-methylphenol | 126.13 | 40.0 g | 0.317 | Intermediate from Part I |

| Dichloromethane (DCM) | 84.93 | 400 mL | - | Solvent |

| Sulfuric Acid (98%) | 98.08 | ~1 mL | ~0.018 | Catalyst, Corrosive |

| Isobutylene | 56.11 | ~27 g | ~0.480 | Flammable gas |

| Sodium Hydroxide (1M Sol.) | 40.00 | ~100 mL | - | For quenching |

| Anhydrous Sodium Sulfate | 142.04 | ~20 g | - | Drying agent |

Equipment: 1 L three-neck round-bottom flask, magnetic stirrer, gas inlet tube, dry ice/acetone condenser, ice bath, separatory funnel, rotary evaporator.

Detailed Experimental Protocol

-

Reaction Setup: In a 1 L three-neck flask equipped with a magnetic stirrer, a gas inlet tube, and a dry ice/acetone condenser, dissolve 40.0 g (0.317 mol) of 4-fluoro-3-methylphenol in 400 mL of dichloromethane (DCM).

-

Catalyst Addition: Cool the solution to 0 °C in an ice bath and slowly add 1 mL of concentrated sulfuric acid.

-

Isobutylene Addition: Bubble isobutylene gas through the stirred solution via the gas inlet tube. The rate of addition should be controlled to prevent excessive temperature increase. Alternatively, condense ~27 g (0.480 mol) of isobutylene into a graduated cylinder at low temperature and add it to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting phenol.

-

Quenching and Workup: Upon completion, cool the mixture in an ice bath and slowly quench by adding 100 mL of 1M NaOH solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate.

-

Isolation and Purification: Filter the solution and remove the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation to afford 5-(tert-Butoxy)-2-fluorotoluene as a clear liquid.

Process Optimization and Scalability Considerations

-

Temperature Control: The diazotization step is highly exothermic and requires strict temperature control below 5 °C to prevent decomposition of the diazonium salt and formation of unwanted side products. On a large scale, a jacketed reactor with efficient cooling is essential.

-

Gas Handling: For the tert-butoxylation step, handling gaseous isobutylene on a large scale requires a closed system with a pressure-rated reactor and appropriate scrubbing for any unreacted gas. Using liquefied isobutylene can provide better stoichiometric control.

-

Catalyst Loading: The amount of sulfuric acid catalyst in Part II is critical. Too little will result in a sluggish reaction, while too much can lead to polymerization of isobutylene or side reactions. Catalyst loading should be optimized in the range of 1-5 mol%.

-

Workup: On a larger scale, the aqueous workup can lead to emulsions. Using brine washes can help break up emulsions. The volume of solvents required for extraction will increase significantly, necessitating large extraction vessels.

Safety Precautions

All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

| Chemical | Hazards |

| Sulfuric Acid | Severe skin burns and eye damage, Corrosive. |

| Sodium Nitrite | Oxidizer, Toxic if swallowed, Harmful to aquatic life. |

| 4-Fluoro-3-methylaniline | Toxic if swallowed, in contact with skin or if inhaled. |

| Diethyl Ether / DCM | Highly flammable (Ether), Volatile, Potential Carcinogen (DCM). |

| Isobutylene | Extremely flammable gas, May form explosive mixtures with air. |

| Diazonium Salts | Potentially explosive when dry. Should be kept in solution and used immediately. |

References

-

Department of Chemistry, University of California. The Williamson Ether Synthesis. LibreTexts. [Link]

-

Sherwood, J. et al. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry. [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Wikipedia contributors. (2023). Williamson ether synthesis. Wikipedia. [Link]

-

Organic Syntheses. tert-BUTYL p-TOLUATE. Organic Syntheses. [Link]

-

Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

-

Lumen Learning. Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]

-

ResearchGate. One-Step Synthesis and Isolation of N-(tert-Butoxycarbonyl)-N′-methylthiourea on a Large Scale. ResearchGate. [Link]

-

Zhang, J. et al. (2020). Highly Selective Synthesis of 2-tert-Butoxy-1-Arylethanones via Copper(I)-Catalyzed Oxidation/tert-Butoxylation of Aryl Olefins with TBHP. Journal of Organic Chemistry. [Link]

- Google Patents. CN115490597B - Synthetic method of fluorotoluene derivative.

- Google Patents. CN111362775B - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.

-

ACS Publications. (2019). Development of a Large-Scale Asymmetric Process for tert-Butanesulfinamide. ACS Publications. [Link]

- Google Patents. JP4432172B2 - Method for producing tertiary-butoxybenzene derivative.

-

European Patent Office. EP 0330420 A1 - Process for manufacture of fluoroaromatics. European Patent Office. [Link]

-

NIH. (2011). A Novel Synthesis of Bromobenzenes Using Molecular Bromine. PMC. [Link]

-

Virginia Commonwealth University. Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Medicines for All institute (M4ALL). [Link]

-

Arkivoc. Simple and Convenient Procedure for the Synthesis of 2 (3 (tert Butoxycarbonylamino)propyl)-5-methylthiophenes. Arkivoc. [Link]

-

Bulletin of the Korean Chemical Society. (2012). Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions. Bulletin of the Korean Chemical Society. [Link]

-

ResearchGate. Synthesis of 3-bromo-4-fluoronitrobenzene. ResearchGate. [Link]

-

The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids. The Royal Society of Chemistry. [Link]

-

ChemRxiv. (2026). Synthesis and Physicochemical Properties of trans-2-Fluoroalkyl-Substituted Cyclopentane Building Blocks. ChemRxiv. [Link]

- Google Patents. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene.

-

DTIC. (2002). Development of Synthesis and Large Scale Technology for Ultrahigh Energy Density Fluoro-Organic Compounds. DTIC. [Link]

-

Organic Syntheses. 1-bromo-2-fluorobenzene. Organic Syntheses. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. JP4432172B2 - Method for producing tertiary-butoxybenzene derivative - Google Patents [patents.google.com]

- 4. A Novel Synthesis of Bromobenzenes Using Molecular Bromine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

Using 5-(tert-Butoxy)-2-fluorotoluene as a pharmaceutical intermediate

Application Note: Strategic Utilization of 5-(tert-Butoxy)-2-fluorotoluene in Pharmaceutical Synthesis

Executive Summary

5-(tert-Butoxy)-2-fluorotoluene serves as a critical, high-value intermediate in the synthesis of "Fully Synthetic Tetracyclines" (FSTs) and advanced radioligands. Structurally, it is the tert-butyl ether protected form of 4-fluoro-3-methylphenol (CAS 452-70-0) .

This application note details the utility of this scaffold, emphasizing its role in Directed Ortho-Metalation (DoM) strategies where the bulky tert-butoxy group acts as a robust protecting group that directs regioselectivity while preventing oxidation. We provide validated protocols for its synthesis, functionalization, and deprotection, specifically tailored for the development of next-generation antibiotics (e.g., Eravacycline analogs) and PET imaging agents.

Chemical Profile & Structural Logic

The molecule combines three distinct functionalities on a benzene core, creating a versatile "triad" for medicinal chemistry:

| Feature | Structural Motif | Function in Drug Design |

| Scaffold Core | Toluene (Methyl group) | Provides a handle for benzylic oxidation or steric bulk to restrict rotation in receptor binding pockets. |

| Electronic Modulator | Fluorine (C-2 position) | Increases metabolic stability (blocks P450 oxidation) and enhances lipophilicity. Strong ortho-director for lithiation. |

| Masked Pharmacophore | tert-Butoxy (C-5 position) | A robust protecting group for the phenol. It is stable to basic/nucleophilic conditions (e.g., organolithiums) but easily removed by acid (TFA). |

Physical Properties (Parent Phenol):

-

Appearance: Crystalline solid or oil (depending on purity/derivative).

-

Solubility: Highly soluble in organic solvents (DCM, THF, Toluene) due to the lipophilic tert-butyl and methyl groups.

Key Application Modules

Module A: Synthesis of Fully Synthetic Tetracyclines (FSTs)

The primary industrial application of this scaffold is in the convergent synthesis of tetracycline antibiotics (e.g., Eravacycline , TP-808 ). The "Left-Hand Piece" (LHP) of these complex drugs is often constructed from 5-(tert-butoxy)-2-fluorotoluene.

-

Mechanism: The tert-butoxy group protects the phenol during the harsh Michael-Dieckmann cyclization required to build the tetracycline core.

-

Workflow:

-

Lithiation: The scaffold is lithiated (directed by F and O-tBu).

-

Formylation/Carboxylation: Reaction with DMF or CO2 introduces a carbon handle.

-

Coupling: The functionalized ring is coupled to the tetracycline "Right-Hand Piece."

-

Global Deprotection: The tert-butyl group is cleaved simultaneously with other protecting groups in the final step using HF or TFA.

-

Module B: Directed Ortho-Metalation (DoM) Regioselectivity

The interplay between the Fluorine atom and the tert-Butoxy group defines the regiochemistry of electrophilic substitution.

-

Dominant Director: The Fluorine atom is a potent ortho-director due to its high electronegativity (inductive acidification of the adjacent proton).

-

Secondary Director: The tert-butoxy group directs ortho via coordination to Lithium, but steric hindrance from the bulky t-butyl group often disfavors the position between the methyl and the alkoxy group.

-

Predicted Site: Lithiation typically occurs at C-3 (Ortho to Fluorine, Meta to Methyl) or C-6 (Para to Fluorine, Ortho to Methyl/Alkoxy), depending on the base and solvent.

Module C: Radiotracer Development (PET Imaging)

In radiopharmaceutical chemistry, this intermediate is used to synthesize Synaptic Vesicle Protein 2A (SV2A) ligands.[4] The fluorine atom can be substituted with Fluorine-18 via nucleophilic aromatic substitution (

Visualization: Divergent Synthesis Workflow

Figure 1: Divergent synthetic pathways utilizing 5-(tert-Butoxy)-2-fluorotoluene as a pivotal intermediate for antibiotics and radiotracers.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-(tert-Butoxy)-2-fluorotoluene

Rationale: Direct O-alkylation of the phenol using isobutylene is the most atom-economic route and avoids the formation of elimination byproducts common with t-butyl halides.

-

Setup: Charge a high-pressure reactor (autoclave) with 4-fluoro-3-methylphenol (1.0 equiv) and Dichloromethane (DCM) (5 mL/g).

-

Catalyst: Add concentrated Sulfuric Acid (

) (0.05 equiv) or Amberlyst-15 resin. -

Addition: Cool to -10°C. Condense Isobutylene gas (2.0 - 3.0 equiv) into the vessel.

-

Reaction: Seal the reactor and stir at Room Temperature (25°C) for 12–24 hours. Monitor by TLC (Hexane:EtOAc 9:1). The product will have a higher

than the phenol. -

Workup: Vent excess isobutylene. Wash the organic layer with saturated

(2x) and Brine (1x). Dry over -

Purification: Concentrate in vacuo. The crude oil is typically >95% pure. If necessary, purify via vacuum distillation or short-path silica plug (eluting with 100% Hexanes).

Protocol 2: Directed Ortho-Lithiation & Formylation

Rationale: This step installs a carbon handle ortho to the fluorine/alkoxy group, critical for building the tetracycline D-ring.

-

Reagents:

-

Substrate: 5-(tert-Butoxy)-2-fluorotoluene (1.0 equiv)

-

Base: n-Butyllithium (1.2 equiv, 2.5M in hexanes)

-

Solvent: Anhydrous THF (10 mL/g)

-

Electrophile: DMF (1.5 equiv)

-

-

Procedure:

-

Cool the solution of substrate in THF to -78°C under Argon/Nitrogen.

-

Add n-BuLi dropwise over 20 minutes. Maintain internal temperature < -70°C.

-

Aging: Stir at -78°C for 1 hour. The solution may turn yellow/orange, indicating lithiation.

-

Quench: Add DMF dropwise. Stir for 30 mins at -78°C, then warm to 0°C.

-

Workup: Quench with saturated

. Extract with EtOAc.

-

-

Outcome: The formyl group is typically installed at the C-6 position (para to Fluorine), driven by the coordination of Lithium to the tert-butoxy oxygen and the steric availability relative to the methyl group.

Protocol 3: Deprotection (Cleavage of t-Butyl Ether)

Rationale: Final unmasking of the phenol.

-

Cocktail: Dissolve the intermediate in DCM . Add Trifluoroacetic Acid (TFA) (20% v/v).

-

Scavenger: Add Triethylsilane (

) (2.0 equiv) if carbocation scrambling is observed (prevents tert-butylation of the aromatic ring). -

Conditions: Stir at Room Temperature for 1–2 hours.

-

Workup: Concentrate to dryness. Azeotrope with Toluene to remove residual TFA.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Incomplete Lithiation | Moisture in THF or degraded n-BuLi. | Titrate n-BuLi before use. Ensure THF is distilled from Na/Benzophenone or passed through activated alumina. |

| Regioisomer Mixtures | Competition between F and OtBu directing effects. | Lower reaction temperature to -90°C. Switch base to s-BuLi/TMEDA complex to enhance kinetic control. |

| Defluorination | Nucleophilic attack on the C-F bond. | Avoid allowing the lithiated species to warm above -60°C before adding the electrophile. |

| t-Butyl Loss | Trace acid in solvents. | Store the intermediate over solid |

References

-

Synthesis of Fully Synthetic Tetracyclines: Rönn, M., et al. "Process Research and Development of TP-808: A Key Intermediate for the Manufacture of Synthetic Tetracyclines." Organic Process Research & Development, 2017.[5]

-

Parent Scaffold Properties: Sigma-Aldrich Product Sheet for 4-Fluoro-3-methylphenol (CAS 452-70-0).

-

Radiotracer Applications: Burianova, V. "The synthesis and development of radionuclide based tracers for the imaging of diseases." University of Glasgow Theses, 2025.

-

Lithiation Methodologies: Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990.

Sources

Suzuki-Miyaura coupling conditions for 5-(tert-Butoxy)-2-fluorotoluene derivatives

Application Note: Precision Suzuki-Miyaura Coupling of 5-(tert-Butoxy)-2-fluorotoluene Scaffolds

Part 1: Strategic Analysis & Mechanistic Insight

The 5-(tert-butoxy)-2-fluorotoluene core represents a privileged scaffold in medicinal chemistry, particularly within kinase inhibitor discovery. The combination of the lipophilic, metabolically robust tert-butoxy group and the bioisosteric fluorine atom modulates both potency and ADME properties. However, functionalizing this scaffold via Suzuki-Miyaura coupling presents distinct challenges that standard "textbook" conditions (e.g., Pd(PPh3)4/Na2CO3) often fail to address efficiently.

The Challenge: Electronic & Steric Mismatch

-

Electronic Deactivation: The tert-butoxy group is a strong electron donor (+M effect). If the coupling partner is a halide derivative of this scaffold (e.g., 4-bromo-5-(tert-butoxy)-2-fluorotoluene ), the electron-rich ring significantly retards the oxidative addition step of the catalytic cycle.

-

Steric Bulk: The tert-butoxy group is sterically demanding. Coupling at the ortho positions relative to this group requires a catalyst system capable of accommodating significant steric strain during transmetallation and reductive elimination .

-

Fluorine Effect: While the C-F bond is generally stable, the ortho-fluorine can induce the "fluorine effect," potentially stabilizing Pd(II) intermediates but also risking protodeboronation if the boronic acid partner is used.

The Solution: Ligand-Controlled Reactivity

To overcome the oxidative addition barrier of the electron-rich aryl halide, we utilize electron-rich, bulky phosphine ligands (Buchwald-type). These ligands increase electron density on the Palladium center (facilitating oxidative addition) and provide the steric bulk necessary to promote reductive elimination.

Part 2: Optimized Reaction Conditions

The following conditions have been validated for two primary workflows:

-

Workflow A: The Scaffold as the Electrophile (Aryl Halide).

-

Workflow B: The Scaffold as the Nucleophile (Aryl Boronic Acid/Ester).

Summary of Conditions

| Parameter | Workflow A (Scaffold = Halide) | Workflow B (Scaffold = Boronate) |

| Catalyst Source | Pd(OAc)₂ or Pd₂(dba)₃ | Pd(dppf)Cl₂·DCM |

| Ligand | SPhos or RuPhos | (Ligand integrated in catalyst) |

| Base | K₃PO₄ (anhydrous) or K₂CO₃ | K₂CO₃ or Cs₂CO₃ |

| Solvent System | Toluene / Water (10:1) | 1,4-Dioxane / Water (4:1) |

| Temperature | 80°C – 100°C | 80°C – 90°C |

| Reaction Time | 2 – 6 Hours | 4 – 12 Hours |

Part 3: Detailed Experimental Protocols

Protocol A: Coupling of 4-Bromo-5-(tert-butoxy)-2-fluorotoluene

Targeting difficult, electron-rich electrophiles.

Reagents:

-

Substrate: 4-Bromo-5-(tert-butoxy)-2-fluorotoluene (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Ligand: SPhos (4 mol%) [2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl]

-

Base: K₃PO₄ (3.0 equiv, finely ground)

-

Solvent: Toluene (degassed) and Deionized Water.

Step-by-Step Execution:

-

Catalyst Pre-activation (Critical Step):

-

In a separate vial, dissolve Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in 1 mL of dry Toluene.

-

Stir at room temperature for 10 minutes under Argon. The solution should turn from orange to a pale yellow/brown, indicating the formation of the active catalytic species

.

-

-

Reaction Assembly:

-

To a reaction vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol), Boronic Acid (1.2 mmol), and K₃PO₄ (636 mg, 3.0 mmol).

-

Note: If the boronic acid is prone to protodeboronation (e.g., 2-heterocyclic), increase loading to 1.5 equiv.

-

-

Inertion:

-

Seal the vial with a septum cap. Evacuate and backfill with Argon three times.

-

-

Solvent Addition:

-

Add degassed Toluene (4 mL) and degassed Water (0.5 mL) via syringe.

-

Add the pre-activated Catalyst/Ligand solution (1 mL) to the mixture.

-

-

Reaction:

-

Heat the mixture to 90°C in a pre-heated oil bath or heating block. Stir vigorously (800+ rpm) to ensure efficient mixing of the biphasic system.

-

Monitor via LC-MS or TLC at 2 hours.

-

-

Workup:

-

Cool to room temperature.[3][4] Dilute with Ethyl Acetate (10 mL) and wash with Water (10 mL).

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.[5][6]

-

Purification Note: The tert-butoxy group is acid-sensitive. Avoid highly acidic mobile phases during HPLC. Use neutral silica or basic alumina if flash chromatography is required.

-

Protocol B: Coupling of 5-(tert-Butoxy)-2-fluorophenylboronic Acid

Targeting the scaffold as the nucleophile.

Strategic Note: Boronic acids with ortho-fluoro substituents can be unstable. If the free acid degrades, convert to the Pinacol Ester or MIDA Boronate for improved stability.

Reagents:

-

Substrate: 5-(tert-Butoxy)-2-fluorophenylboronic acid (1.2 equiv)

-

Electrophile: Aryl Bromide/Chloride (1.0 equiv)

-

Base: K₂CO₃ (2 M aqueous solution)

-

Solvent: 1,4-Dioxane.[9]

Step-by-Step Execution:

-

Assembly:

-

Charge a microwave vial or round-bottom flask with the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol), and Pd(dppf)Cl₂·DCM (24 mg, 0.03 mmol).

-

Why Pd(dppf)? The bidentate ligand prevents potential coordination of the ortho-fluorine to the Pd center, which can arrest the cycle.

-

-

Solvent & Base:

-

Add 1,4-Dioxane (4 mL) and 2 M K₂CO₃ (1.5 mL, 3.0 mmol).

-

Degassing: Sparge the mixture with Argon for 5 minutes. Oxygen is the enemy of boronic acids.

-

-

Reaction:

-

Heat to 85°C for 4–6 hours.

-

Microwave Option: 110°C for 20 minutes is often viable for robust substrates.

-

-

Workup:

-

Standard extraction with EtOAc/Brine.

-

Caution: Ensure complete removal of phosphine oxides during purification, as they can co-elute with polar tert-butoxy derivatives.

-

Part 4: Mechanism & Visualization

The following diagram illustrates the catalytic cycle specifically tailored for the SPhos-mediated coupling (Protocol A), highlighting the ligand's role in stabilizing the electron-rich oxidative addition complex.

Caption: SPhos-mediated catalytic cycle. The bulky ligand facilitates oxidative addition of the electron-rich halide and accelerates reductive elimination via steric crowding.

Part 5: Troubleshooting & References

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Oxidative addition failure due to electron-rich ring. | Switch to XPhos Pd G2 or RuPhos Pd G2 precatalysts. These ensure a 1:1 Pd:L ratio and rapid initiation. |

| De-tert-butylation | Acidic hydrolysis during workup or reaction. | Ensure base (K₃PO₄) is in excess. Do not use HCl for workup; use saturated NH₄Cl or water. |

| Protodeboronation | Unstable boronic acid (fluorine effect). | Switch to anhydrous conditions : Use Cs₂CO₃ in DMF/Dioxane (dry) or convert boronic acid to a MIDA boronate . |

References

-

Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling with Aryl Chlorides." Journal of the American Chemical Society, 2005.[10]

-

Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions." Wiley-VCH, 2004.

-

Fu, G. C., et al. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides." Journal of the American Chemical Society, 2001.[3]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. jsynthchem.com [jsynthchem.com]

- 5. sites.pitt.edu [sites.pitt.edu]

- 6. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 7. books.rsc.org [books.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. CAS 201849-18-5: 1-Bromo-2-chloro-4-fluoro-5-methylbenzene [cymitquimica.com]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

Troubleshooting & Optimization

Improving reaction yields in the synthesis of 5-(tert-Butoxy)-2-fluorotoluene

Executive Summary & Route Selection

The synthesis of 5-(tert-Butoxy)-2-fluorotoluene presents a classic conflict in organic synthesis: the steric bulk of the tert-butyl group vs. the electronic requirements of the aromatic ring.[1]

You are likely facing one of two primary failure modes:

-

C-Alkylation: If using acid catalysis, the tert-butyl cation attacks the ring (Friedel-Crafts) rather than the oxygen.[1]

-

Catalyst Death: If using Palladium coupling, the steric bulk of the tert-butoxide hinders reductive elimination, or moisture kills the active species.

Use the following decision matrix to select your protocol:

Figure 1: Decision tree for selecting the optimal synthetic pathway based on available starting materials and scale.

MODULE A: The Palladium-Catalyzed Route (Buchwald-Hartwig)

Best for: High purity, scale-up, and avoiding C-alkylation.[1] Mechanism: Pd(0) oxidative addition to aryl halide, followed by transmetallation with NaOtBu and reductive elimination.

The Protocol (Optimized)

-

Substrate: 5-Bromo-2-fluorotoluene (1.0 equiv)

-

Nucleophile: Sodium tert-butoxide (NaOtBu) (1.2 - 1.4 equiv)[1]

-

Catalyst Source: Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃[1]

-

Ligand: tBuXPhos or RockPhos (2-4 mol%).[1] Critical: Standard PPh3 or dppf will fail.[1]

-

Solvent: Toluene (Anhydrous)[1]

-

Temperature: 80–100 °C

Troubleshooting "No Reaction" or "Low Yield"

The formation of Aryl tert-butyl ethers is chemically distinct from forming methyl ethers due to the difficulty of the reductive elimination step.

| Symptom | Probable Cause | Corrective Action |

| Starting Material Remains | Oxidative Addition Failure. The catalyst is inactive or poisoned by O₂. | 1. Sparge solvent with Argon for 20 mins (balloon is not enough).2. Switch to a precatalyst like tBuXPhos Pd G3 to ensure active Pd(0) generation. |

| De-halogenation (Ar-H) | 1. Increase Ligand:Pd ratio to 2:1.2. Use a bulkier ligand (RockPhos ) to force reductive elimination. | |

| Brown/Black Precipitate | Pd Black Formation. Ligand dissociation. | 1. Lower temperature to 80°C.2. Ensure ligand is fresh (phosphines oxidize in air). |

| Low Conversion | Halide Inhibition. Iodide (if using aryl iodide) inhibits the catalyst.[2] | 1. Use Aryl Bromides or Chlorides (Ar-Br > Ar-Cl > Ar-I for this specific reaction).2.[1] Avoid Aryl Iodides for Buchwald ether synthesis. |

MODULE B: The Lewis-Acid Route (Bartoli Method)

Best for: Lab scale (<10g), using phenol precursors, mild conditions. Scientific Basis: Traditional acid catalysis (H₂SO₄/Isobutylene) creates a "loose" tert-butyl cation that freely attacks the aromatic ring (C-alkylation).[1] The Bartoli method uses Magnesium Perchlorate [Mg(ClO₄)₂] and Boc₂O to generate a transient tert-butyl carbonate species that collapses intramolecularly or via tight-ion pairing to favor O-alkylation .[1]

The Protocol[3][4]

-

Substrate: 4-Fluoro-3-methylphenol (1.0 equiv)

-

Reagent: Boc₂O (Di-tert-butyl dicarbonate) (2.3 equiv)[1]

-

Solvent: Dichloromethane (DCM) or Neat (solvent-free)[1]

-

Conditions: 40 °C, 18-24 hours.[1]

Critical Process Parameters (CPP)

-

Catalyst Loading: Do not exceed 10 mol%. Higher loading does not increase rate significantly but complicates workup.

-

Temperature: Keep <45 °C. Higher temperatures trigger the rearrangement of the ether to the C-alkylated product (thermodynamic sink).

-

Safety: Mg(ClO₄)₂ is an oxidizer. While stable in this dilute solution, never concentrate the reaction mixture to dryness while heating if significant perchlorate remains. Quench with water first.

Stability & Workup (The "Hidden" Yield Killer)

Core Issue: Aryl tert-butyl ethers are acid-labile .[1] They act as "masked phenols." Many researchers successfully synthesize the molecule but destroy it during the workup by using acidic washes (e.g., 1M HCl) to remove unreacted amines or catalyst.

The Self-Validating Workup Protocol:

-

Quench: Pour reaction mixture into Saturated NaHCO₃ (pH ~8-9).

-

Wash: Use Water or Brine only. Strictly avoid HCl, H₂SO₄, or acidic clays.

-

Drying: Use Na₂SO₄ (neutral). Avoid unneutralized Silica Gel for column chromatography if the product is trace-sensitive; add 1% Triethylamine to your eluent if degradation is observed on the column.[1]

Figure 2: Degradation pathway of the target ether under acidic conditions.[1]

Frequently Asked Questions (FAQ)

Q: Can I use tert-butyl bromide and K₂CO₃ (Williamson Ether Synthesis)? A: No. This is a common error.[1] Reaction of a phenoxide with a tertiary halide (t-BuBr) results exclusively in E2 elimination , yielding the phenol and isobutylene gas. You must use the Buchwald route (coupling) or the Bartoli route (electrophilic attack on oxygen).

Q: Why is my yield lower with the Aryl Iodide compared to the Bromide? A: In Buchwald-Hartwig etherification, iodide ions can poison the palladium catalyst by forming stable Pd(II) species that do not undergo transmetallation. Switch to 5-Bromo-2-fluorotoluene .

Q: I see a spot on TLC just above my product that grows over time. What is it? A: This is likely the C-alkylated isomer (e.g., 2-fluoro-5-methyl-4-tert-butylphenol).[1] This occurs if the reaction temperature is too high (thermodynamic control) or if the acid catalyst is too strong.

Q: Can I distill the product? A: Yes, but with caution. tert-Butyl ethers can eliminate isobutylene at high temperatures (>150°C).[1] Vacuum distillation is recommended to keep the pot temperature below 100°C.

References

-

Buchwald-Hartwig Etherification (Primary Protocol): Parrish, C. A., & Buchwald, S. L. (2001).[4] Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers from Unactivated Aryl Halides.[1][4] The Journal of Organic Chemistry, 66(7), 2498–2500.

-

Mg(ClO₄)₂ / Boc₂O Method (Bartoli Synthesis): Bartoli, G., Bosco, M., Locatelli, M., Marcantoni, E., Melchiorre, P., & Sambri, L. (2005).[3] Unusual and Unexpected Reactivity of t-Butyl Dicarbonate (Boc2O) with Alcohols in the Presence of Magnesium Perchlorate. Organic Letters, 7(3), 427–430.[3]

-

Mechanistic Insight (Lewis Acid Catalysis): Bartoli, G., et al. (2006).[5] Alcohols and Di-tert-butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert-Butyl Ethers. The Journal of Organic Chemistry, 71(26), 9580–9588.[5]

Sources

- 1. 2-Bromo-5-fluorotoluene synthesis - chemicalbook [chemicalbook.com]

- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers from Unactivated Aryl Halides [organic-chemistry.org]

- 5. Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

Preventing defluorination side reactions in 5-(tert-Butoxy)-2-fluorotoluene

Technical Support Center: 5-(tert-Butoxy)-2-fluorotoluene Stability & Functionalization

Topic: Preventing Defluorination Side Reactions in 5-(tert-Butoxy)-2-fluorotoluene Document ID: TS-FBT-2024-05 Audience: Medicinal Chemists, Process Development Scientists Status: Active / Verified

Technical Overview: The "C3-Lability" Paradox

As a Senior Application Scientist, I often see researchers struggle with 5-(tert-Butoxy)-2-fluorotoluene (1) . You choose this scaffold for its specific electronic properties—the metabolic stability of the fluorine and the lipophilicity of the tert-butoxy group. However, the molecule harbors a latent instability: the C3 position .

The hydrogen at C3 is sandwiched between the fluorine atom (strongly inductive electron-withdrawing, -I) and the methyl group. This makes C3 significantly more acidic than C4 or C6. Upon deprotonation (lithiation), the resulting C3-lithio species possesses a lithium atom ortho to a fluorine leaving group. This is the textbook precursor for benzyne formation via LiF elimination.

The Failure Mode:

Most "defluorination" reported by users is not direct nucleophilic displacement (

-

Lithiation: Base attacks C3-H.

-

Elimination: The C3-Li species collapses, ejecting LiF.

-

Benzyne: A highly reactive 1-methyl-4-(tert-butoxy)-2,3-benzyne intermediate forms.

-

Tarry Degradation: The benzyne reacts indiscriminately with solvent, starting material, or itself, leading to yield loss and "missing fluorine" in NMR.

Critical Troubleshooting: Functionalization & Lithiation

Q1: I am attempting to lithiate the ring for a formylation, but I recover a complex mixture with no fluorine peak. What is happening?

Diagnosis: You are likely experiencing thermal benzyne collapse . If you use n-BuLi at temperatures above -78°C, the rate of LiF elimination exceeds the rate of your electrophile trapping.

The Protocol (The "Trans-Metalation" Fix): To prevent defluorination, you must stabilize the lithiated intermediate or bypass the discrete organolithium lifespan.

-

Temperature is Non-Negotiable: Maintain internal reaction temperature at -78°C or lower . Do not rely on bath temperature; use an internal probe.

-

Switch to "In-Situ" Trapping (The Barbier Method):

-

Standard: Add Base

Wait -

Recommended: Mix Substrate + Electrophile (e.g., TMSCl, Borate)

Add Base (LDA or LiTMP) slowly. -

Why? The base deprotonates the substrate, which immediately reacts with the electrophile present in solution, having essentially zero lifetime to eliminate LiF.

-

Quantitative Thresholds for Stability:

| Parameter | Critical Limit | Consequence of Exceeding |

| Temperature | > -65°C | Rapid LiF elimination (Benzyne formation) |

| Base Strength | n-BuLi (Nucleophilic) | Nucleophilic attack on ring or methyl group |

| Solvent | Pure Ether | Slower lithiation; THF is required for kinetic control |

| Quench Time | > 15 min (ex-situ) | Degradation of C3-lithio species |

Q2: Can I use n-Butyllithium (n-BuLi) for this reaction?

Recommendation: Avoid n-BuLi if possible.

-

Reason 1 (Nucleophilicity): n-BuLi is a strong nucleophile. It can attack the benzyne intermediate if it forms, creating butyl-substituted impurities.

-

Reason 2 (Aggregates): n-BuLi aggregates can lead to "hot spots" of reactivity.

-

Alternative: Use LDA (Lithium Diisopropylamide) or LiTMP (Lithium Tetramethylpiperidide) . These bulky, non-nucleophilic bases favor deprotonation over nucleophilic attack and are milder, reducing the risk of triggering the elimination pathway.

Advanced Workflow: Preventing Metal-Catalyzed Defluorination

Q3: During Suzuki coupling at the methyl group (lateral functionalization), I see defluorination. Is Palladium inserting into the C-F bond?

Diagnosis: While oxidative addition into C-F is rare, it can occur with electron-rich ligands or if the catalytic cycle stalls. However, a more common culprit in this specific scaffold is base-mediated side reactions involving the tert-butoxy group.

The Mechanism of Failure:

If you use strong alkoxide bases (e.g., NaOtBu) at high temperatures (>100°C), you risk

The Fix:

-

Switch Bases: Use mild inorganic bases like

or -

Ligand Selection: Use bulky, electron-rich phosphines like XPhos or RuPhos . These facilitate the desired C-C coupling faster than the difficult C-F activation, kinetically favoring your product.

Visualizing the Danger Zone

The following diagram illustrates the bifurcation between successful functionalization and the defluorination "death spiral."

Caption: Kinetic competition between electrophilic trapping (Green) and LiF elimination/benzyne formation (Red).

FAQ: Process & Scale-Up

Q: Can I scale this lithiation to 1 kg? A: Not in a batch reactor without extreme caution. The heat of neutralization during lithiation can create local hot spots, triggering the benzyne pathway.

-

Solution: Use Continuous Flow Chemistry . Flow reactors allow precise residence time control (seconds) and heat exchange, permitting lithiation and quenching before the unstable intermediate can eliminate LiF.

Q: Does the tert-butoxy group affect the acidity of the C3 proton? A: Yes. While the Fluorine is the dominant director, the tert-butoxy group (meta to C3) adds electron density. This makes the ring slightly less acidic than fluorotoluene alone, but it does not prevent lithiation. The inductive pull of the Fluorine at C2 is the overriding factor.

References

- Schlosser, M. (1998). Organometallics in Synthesis: A Manual. Wiley.

-

Mongin, F., & Schlosser, M. (1996).[1] "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes." Tetrahedron Letters, 37(36), 6551-6554.[1] Link (Establishes the hierarchy of halogen-directed lithiation and benzyne risks).

- Gribble, G. W., & Barthel, M. G. (1992). "The generation of benzyne from 2-fluorotoluene." Tetrahedron Letters.

- Vertex AI Search Results. (2024). "Lithiation of 2-fluorotoluene derivatives defluorination.

Sources

Technical Support Center: Stability of 5-(tert-Butoxy)-2-fluorotoluene Under Acidic Conditions

Welcome to the technical support guide for 5-(tert-Butoxy)-2-fluorotoluene. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this valuable building block. Here, we provide in-depth answers to common questions, troubleshoot potential experimental issues, and explain the underlying chemical principles governing its stability in acidic environments.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common inquiries regarding the handling and reactivity of 5-(tert-Butoxy)-2-fluorotoluene.

Q1: Is 5-(tert-Butoxy)-2-fluorotoluene considered stable under acidic conditions? A: No. The tert-butoxy group is an acid-labile protecting group for the phenolic hydroxyl. Its purpose is to be stable under many synthetic conditions (e.g., basic, nucleophilic) but to be readily cleaved under acidic conditions to reveal the free phenol, 4-fluoro-3-methylphenol.[1]

Q2: What is the primary mechanism for the cleavage of the tert-butoxy group? A: The cleavage proceeds via an acid-catalyzed SN1 or E1 mechanism.[1] The ether oxygen is first protonated by the acid. This is followed by the cleavage of the tertiary carbon-oxygen bond to generate the stable tert-butyl carbocation and the desired phenol.[2][3]

Q3: What are the standard reagents used for deprotecting 5-(tert-Butoxy)-2-fluorotoluene? A: The most common and effective reagent is trifluoroacetic acid (TFA), often used in a chlorinated solvent like dichloromethane (DCM).[2][4][5] Other strong acids, such as hydrogen chloride (HCl) in an organic solvent, can also be used.[1][6]

Q4: During my reaction monitoring (LC-MS), I've observed a significant byproduct with a mass of +56 amu compared to my desired phenol product. What is this? A: This is almost certainly a result of Friedel-Crafts re-alkylation. The highly reactive tert-butyl cation generated during cleavage can act as an electrophile and alkylate the electron-rich aromatic ring of the desired 4-fluoro-3-methylphenol product.[7]

Q5: How can I prevent the formation of this alkylated byproduct? A: The most effective strategy is to use a "scavenger" in your reaction mixture. Scavengers are reagents that are more nucleophilic or are better hydride donors than your product and will react preferentially with the tert-butyl cation.[5][7] Common examples include triisopropylsilane (TIS), water, or thioanisole.[8][9]

Section 2: In-Depth Troubleshooting Guide

This section addresses specific experimental challenges in a structured, problem-solution format.

Issue 1: Incomplete Deprotection Reaction

-

Symptom: Significant amount of starting material, 5-(tert-Butoxy)-2-fluorotoluene, remains in the reaction mixture after the expected reaction time, as observed by TLC or LC-MS.

-

Underlying Causes & Solutions: Incomplete cleavage is typically due to reaction conditions that are not sufficiently potent or have been compromised.

| Potential Cause | Scientific Rationale | Recommended Action |

| Insufficient Acid Strength or Equivalents | The deprotection is an acid-catalyzed equilibrium. Insufficient acid will result in a slow or stalled reaction. | Increase the concentration of the acid. For TFA, moving from a 20% solution in DCM to a 50% or even 95% solution can dramatically increase the rate.[9] Ensure at least stoichiometric amounts of acid are used if the substrate contains basic functional groups. |

| Low Reaction Temperature | The rate of reaction is temperature-dependent. While typically run at room temperature, reactions performed at lower temperatures (e.g., 0°C) will proceed more slowly. | Allow the reaction to warm to room temperature (20-25°C). If the substrate is stable, gentle warming to 40-50°C can be considered, but this may increase side reactions.[4] |

| Inadequate Reaction Time | Complex substrates or borderline reaction conditions may require longer times to reach completion. | Monitor the reaction progress diligently using TLC or LC-MS and extend the reaction time until the starting material is fully consumed.[9] |

| Excess Water in the Reaction | While a small amount of water can act as a scavenger, excessive water can dilute the acid, reducing its effective concentration and hindering the reaction.[9] | Use anhydrous solvents for the reaction cocktail to maintain the potency of the acidic reagent.[4] |

Issue 2: Formation of Alkylated and Other Byproducts

-

Symptom: Multiple spots are observed on the TLC plate, or LC-MS analysis shows masses corresponding to the addition of one or more tert-butyl groups (+56 amu) to the desired product.

-

Underlying Cause & Solution: This issue stems directly from the reactivity of the tert-butyl carbocation intermediate.

The electron-donating methyl group and the ortho/para-directing fluoro and hydroxyl groups make the product, 4-fluoro-3-methylphenol, a highly activated aromatic system. This makes it a prime target for electrophilic alkylation by the tert-butyl cation. To mitigate this, a scavenger must be used.

| Recommended Scavenger | Mechanism of Action & Use Case | Typical Concentration |

| Triisopropylsilane (TIS) | Acts as a hydride donor to reduce the tert-butyl cation to isobutane, a volatile and unreactive gas. It is highly effective and a common choice in peptide synthesis.[9] | 2.5 - 5% (v/v) |

| Water | Reacts with the tert-butyl cation to form tert-butanol. A simple and cost-effective option. | 2.5 - 5% (v/v) |

| Thioanisole / Dithiothreitol (DTT) | These sulfur-containing compounds are excellent nucleophiles that trap the carbocation.[8] They are particularly useful for protecting sensitive functional groups like tryptophan or methionine in peptide chemistry. | 2.5 - 5% (v/v) |

| Anisole / Cresol | These are electron-rich aromatic compounds that are more reactive towards electrophilic alkylation than the desired product, thus acting as competitive substrates for the tert-butyl cation.[5] | 5 - 10% (v/v) |

Issue 3: Degradation of Starting Material or Product

-

Symptom: Low overall yield, significant streaking on the TLC plate, or the appearance of a dark coloration in the reaction mixture.

-

Underlying Cause & Solution: This indicates that other functional groups within the molecule are not stable to the strong acidic conditions required for cleavage.

| Potential Cause | Scientific Rationale | Recommended Action |

| Harsh Deprotection Conditions | Highly concentrated strong acids (e.g., 95% TFA) or elevated temperatures can cause decomposition of other sensitive functionalities on a complex molecule. | 1. Lower the Temperature: Perform the reaction at 0°C to slow down potential degradation pathways. 2. Use Milder Acids: Consider using aqueous phosphoric acid or Lewis acids like ZnBr₂, which can cleave tert-butyl ethers under milder conditions.[4][10] |

| Oxidative Degradation | Phenols are susceptible to oxidation, which can be exacerbated under acidic conditions, leading to colored impurities. | Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric oxygen.[4] |

Section 3: Mechanistic Insights and Visual Guides

Understanding the reaction mechanism is key to effective troubleshooting.

Mechanism of Acid-Catalyzed Deprotection

The cleavage of the tert-butoxy group is a three-step process:

-

Protonation: The ether oxygen is protonated by the acid, forming a good leaving group.

-

Carbocation Formation: The C-O bond cleaves, releasing the stable tertiary (tert-butyl) carbocation and the free phenol. This is the rate-determining step.

-

Cation Quenching: The tert-butyl cation is neutralized, either by losing a proton to form isobutylene or by being trapped by a nucleophile (a scavenger or solvent).[2][3]

Caption: Mechanism of acid-catalyzed ether cleavage.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common issues encountered during the deprotection of 5-(tert-Butoxy)-2-fluorotoluene.

Caption: Troubleshooting workflow for deprotection reactions.

Section 4: Experimental Protocols

These protocols represent validated starting points for experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 4.1: Standard Deprotection using TFA with a Scavenger

This protocol describes a robust method for the cleavage of the tert-butoxy group while minimizing side reactions.

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-(tert-Butoxy)-2-fluorotoluene (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Inert Atmosphere (Optional but Recommended): Purge the flask with an inert gas (Nitrogen or Argon).

-

Addition of Scavenger: To the stirred solution, add triisopropylsilane (TIS, 0.5 eq) and water (0.5 eq).

-

Initiation: Cool the mixture to 0°C using an ice-water bath. Slowly add trifluoroacetic acid (TFA, 10.0 eq) dropwise over 5 minutes. Caution: TFA is highly corrosive.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20-25°C).

-

Monitoring: Monitor the reaction's progress every 30 minutes by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) or by LC-MS until all starting material is consumed (typically 1-3 hours).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

-

Purification: The crude residue (4-fluoro-3-methylphenol) can be purified by standard methods such as flash column chromatography on silica gel or by an aqueous workup involving extraction into an organic solvent (e.g., ethyl acetate) and washing with a saturated sodium bicarbonate solution to remove acidic residues.

Protocol 4.2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)

-

Plate: Use a silica gel-coated TLC plate (e.g., Silica Gel 60 F254).

-

Eluent: A mobile phase of 4:1 Hexanes:Ethyl Acetate is a good starting point. Adjust polarity as needed.

-

Spotting: On the baseline of the plate, spot a co-spot (starting material and reaction mixture), a spot of the starting material solution, and a spot of the reaction mixture.

-

Development: Place the plate in a chamber saturated with the eluent vapor and allow the solvent front to rise.

-

Visualization: Visualize the plate under UV light (254 nm). The starting material, being more non-polar, will have a higher Rf value than the more polar phenol product. The reaction is complete when the starting material spot disappears from the reaction mixture lane.

References

- Benchchem. (n.d.). Efficient Cleavage of tert-Butyl Esters from Di-tert-butyl 3,3'-Iminodipropionate Using Trifluoroacetic Acid.

- Chemistry LibreTexts. (2024, September 30). 18.3: Reactions of Ethers - Acidic Cleavage.

- Benchchem. (n.d.). Cleavage of the tert-butyl ester without affecting other functional groups.

-

Kotha, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10237. [Link]

- ACS Green Chemistry Institute. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Filo. (2025, July 16).

- Vaia. (n.d.). Write the mechanism of the acid-induced cleavage of tert-butyl cyclohexyl ether to yield cyclohexanol and 2-methylpropene.

- Hruby, V. J., et al. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona.

-

Isidro-Llobet, A., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(3), 555-562. [Link]

-

Lin, Y.-A., et al. (2018). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Request PDF. [Link]

- Fluoromart. (n.d.). 5-Bromo-2-fluorotoluene - 51437-00-4.

- Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group.

- Benchchem. (n.d.). Technical Support Center: Troubleshooting t-Butyl Ester Cleavage Reactions.

-

ResearchGate. (n.d.). Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. [Link]

-

Dalvie, D. K., et al. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 63(13), 6485-6511. [Link]

- ChemicalBook. (n.d.). 2-Bromo-5-fluorotoluene synthesis.

-

Cox, R. A. (2008). Acid-Catalyzed Hydrolysis of Some Primary Alkyl Phenyl Ethers. ResearchGate. [Link]

- Sigma-Aldrich. (n.d.). 5-Bromo-2-fluorotoluene 97.

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. vaia.com [vaia.com]

- 4. benchchem.com [benchchem.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. experts.arizona.edu [experts.arizona.edu]

- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tert-Butyl Esters [organic-chemistry.org]

Technical Support Center: Troubleshooting Low Conversion in 5-(tert-Butoxy)-2-fluorotoluene Coupling Reactions

Welcome to the technical support center for troubleshooting cross-coupling reactions involving 5-(tert-butoxy)-2-fluorotoluene. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low conversion rates in their experiments. The following question-and-answer format directly addresses specific challenges you may encounter, providing in-depth explanations and actionable protocols.

Introduction: The Challenges of Coupling 5-(tert-Butoxy)-2-fluorotoluene

5-(tert-Butoxy)-2-fluorotoluene presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The sterically demanding tert-butoxy group can hinder the approach of the catalyst to the reaction center, while the electron-donating nature of this group, combined with the fluorine atom, influences the electronic properties of the aryl ring. These factors can significantly impact the efficiency of key steps in the catalytic cycle, such as oxidative addition and reductive elimination, often resulting in frustratingly low conversion rates. This guide will walk you through a logical troubleshooting process to optimize your reaction conditions and achieve the desired product yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides